Gdc-0084
Descripción general
Descripción
GDC-0084, also known as Paxalisib, is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR . It has shown promising activity in a preclinical model of glioblastoma . It is currently under investigation in clinical trials for patients with recurrent high-grade glioma .
Synthesis Analysis
The synthesis of GDC-0084 involves a phase transfer catalyzed annulation in water, an efficient Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid using a low palladium catalyst loading, and the development of a controlled crystallization to provide the API .Molecular Structure Analysis
The molecular formula of GDC-0084 is C18H22N8O2 . The exact mass is 382.19 and the molecular weight is 382.428 .Chemical Reactions Analysis
In vitro kinase assay, GDC-0084 exhibited Ki values of 2 nM, 46 nM, 3 nM, 10 nM and 70 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ and mTOR, respectively .Physical And Chemical Properties Analysis
GDC-0084 is soluble at 8 mg/mL in DMSO . It is stable if stored as directed; avoid strong oxidizing agents .Aplicaciones Científicas De Investigación
1. Application in Breast Cancer Brain Metastases
- Summary of the Application : GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma. This study aimed to analyze the efficacy of PI3K/mTOR blockade in breast cancer brain metastases models .
- Methods of Application : The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro. In vivo, the effect of GDC-0084 was investigated in breast cancer brain metastasis xenograft mouse models .
- Results or Outcomes : In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines. In vivo, treatment with GDC-0084 markedly inhibited the growth of PIK3CA-mutant, with accompanying signaling changes .
2. Application in High-Grade Glioma
- Summary of the Application : GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR. A first-in-human, phase I study was conducted in patients with recurrent high-grade glioma .
- Methods of Application : GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity. Fluorodeoxyglucose-PET (FDG-PET) was performed to measure metabolic responses .
- Results or Outcomes : GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities. FDG-PET and concentration data from brain tumor tissue suggest that GDC-0084 crossed the blood–brain barrier .
3. Application in PI3K Inhibition
- Summary of the Application : GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR. It was identified as a distinct scaffold for PI3K inhibitors and has been used in the study of glioblastoma multiforme (GBM), a type of brain tumor .
- Methods of Application : The discovery and preclinical characterization of GDC-0084 involved identifying analogues of thienopyrimidines that attained an acceptable combination of low transporter mediated efflux, good potency, and low projected human clearance .
- Results or Outcomes : The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study .
4. Application in HER2-positive Breast Cancer
- Summary of the Application : Researchers are studying GDC-0084 plus trastuzumab in patients with HER2-positive breast cancer and brain metastases .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the administration of GDC-0084 plus trastuzumab to patients with HER2-positive breast cancer and brain metastases .
- Results or Outcomes : The results or outcomes of this study are not provided in the source .
5. Application in PI3K Inhibition
- Summary of the Application : GDC-0084 is a brain penetrant inhibitor of PI3K and mTOR. It was identified as a distinct scaffold for PI3K inhibitors and has been used in the study of glioblastoma multiforme (GBM), a type of brain tumor .
- Methods of Application : The discovery and preclinical characterization of GDC-0084 involved identifying analogues of thienopyrimidines that attained an acceptable combination of low transporter mediated efflux, good potency, and low projected human clearance .
- Results or Outcomes : The studies resulted in the identification of GDC-0084, a brain-penetrant inhibitor of PI3K with desirable metabolic stability suitable for clinical study .
6. Application in HER2-positive Breast Cancer
- Summary of the Application : Researchers are studying GDC-0084 in combination with trastuzumab for patients with HER2-positive breast cancer and brain metastases .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the administration of GDC-0084 in combination with trastuzumab to patients with HER2-positive breast cancer and brain metastases .
- Results or Outcomes : The results or outcomes of this study are not provided in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWACEZVCMBSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gdc-0084 | |
CAS RN |
1382979-44-3 | |
Record name | Paxalisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paxalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAXALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.